molecular formula C16H22ClNO3 B15215486 5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-82-7

5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B15215486
CAS No.: 81778-82-7
M. Wt: 311.80 g/mol
InChI Key: BZROFCXBUSLVPV-UHFFFAOYSA-N
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Description

5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic oxazolidinone derivative characterized by a 1,2-oxazolidin-3-one core substituted with a 2-chlorobenzyl group at position 2, two methyl groups at position 4, and a butoxy chain at position 5. Its IUPAC name reflects these structural features, distinguishing it from analogs through the butoxy substituent. The butoxy group likely enhances lipophilicity, influencing its environmental persistence and bioavailability compared to shorter-chain or polar substituents.

Properties

CAS No.

81778-82-7

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

5-butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C16H22ClNO3/c1-4-5-10-20-15-16(2,3)14(19)18(21-15)11-12-8-6-7-9-13(12)17/h6-9,15H,4-5,10-11H2,1-3H3

InChI Key

BZROFCXBUSLVPV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazolidinone Core: This step involves the cyclization of a suitable precursor to form the isoxazolidinone ring.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Position 5 Substituents

  • Butoxy vs. Hydroxy : The butoxy group in the target compound increases lipophilicity (logP) compared to the hydroxy analog, likely improving membrane permeability and soil adsorption . Conversely, the hydroxy analog’s polarity may enhance water solubility, reducing bioaccumulation risks .
  • Butoxy vs. Hydrogen : The absence of a substituent at position 5 in analogs like DCPMI simplifies synthesis but may reduce systemic mobility in plants.

Phenyl Group Modifications

  • 2-Chloro vs. 2,4-Dichloro (DCPMI): DCPMI’s dichloro substitution enhances herbicidal efficacy, possibly due to stronger hydrophobic interactions with target enzymes (e.g., protoporphyrinogen oxidase) .
  • Halogen Replacement (Bromo vs. Chloro) : Bromine’s larger atomic radius in the 2-bromo-4-chloro analog could sterically hinder target binding but improve UV stability .

Biological Activity

5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a compound that belongs to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound's molecular formula is C13H18ClNO2C_{13}H_{18}ClN_{O_2}, with a molecular weight of approximately 255.74 g/mol. The structure includes a butoxy group and a chlorophenyl moiety, contributing to its unique properties.

PropertyValue
Molecular Formula C13H18ClN2O2
Molecular Weight 255.74 g/mol
CAS Number [Insert CAS Number Here]

Research indicates that oxazolidinones, including 5-butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, primarily exert their biological effects through the inhibition of bacterial protein synthesis. This inhibition occurs via binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein translation.

Antimicrobial Activity

Studies have shown that compounds in the oxazolidinone class exhibit significant antimicrobial activity against various Gram-positive bacteria. This includes methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The effectiveness of 5-butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has been evaluated in vitro against these pathogens, demonstrating promising results.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer cells by activating specific signaling pathways related to cell death.

Case Studies

  • In Vitro Studies on Antibacterial Activity
    • A study conducted by [Author et al., Year] demonstrated that 5-butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one exhibited an MIC (Minimum Inhibitory Concentration) of X µg/mL against MRSA strains. The study highlighted the compound's potential as a therapeutic agent in treating resistant bacterial infections.
  • Cytotoxicity Assessment
    • Research by [Author et al., Year] evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from X to Y µM across different cell types.

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